BenchChemオンラインストアへようこそ!

(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol

Cross‑coupling chemistry Palladium catalysis Halogenated building blocks

(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol (CAS 1159981-17-5) is a trisubstituted isoxazole scaffold carrying a 4-bromophenyl group at C-3, a methyl group at C-5, and a hydroxymethyl substituent at C-4. This structural arrangement places the compound at the intersection of two high-value chemical spaces: (i) the clinically validated 3,4-diaryl isoxazole class of cyclooxygenase-2 (COX‑2) inhibitors and (ii) aryl halide-enabled cross‑coupling handle molecules.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
CAS No. 1159981-17-5
Cat. No. B1379135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol
CAS1159981-17-5
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=C(C=C2)Br)CO
InChIInChI=1S/C11H10BrNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3
InChIKeyCLMXHCRMTIJBOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol (CAS 1159981-17-5) Is a Differentiated Building Block for COX-2-Targeted and Cross-Coupling Chemistry


(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol (CAS 1159981-17-5) is a trisubstituted isoxazole scaffold carrying a 4-bromophenyl group at C-3, a methyl group at C-5, and a hydroxymethyl substituent at C-4. This structural arrangement places the compound at the intersection of two high-value chemical spaces: (i) the clinically validated 3,4-diaryl isoxazole class of cyclooxygenase-2 (COX‑2) inhibitors [1] and (ii) aryl halide-enabled cross‑coupling handle molecules. The presence of a para‑bromine atom on the phenyl ring provides a latent reactive site for palladium‑catalyzed C–C and C–N bond formations, while the primary alcohol at C-4 permits late‑stage oxidation or functionalization to carboxylates, esters, or ethers. The compound is supplied at ≥95% purity and is classified as a combustible solid with acute oral toxicity (Acute Tox. 4, WGK 3) , requiring standard laboratory handling protocols.

Why Generic Isoxazole Analogs Cannot Substitute for (3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol in COX‑2 and Halogen-Directed Synthesis


A simple isoxazole‑4‑methanol scaffold (e.g., (5‑methylisoxazol‑4‑yl)methanol, CAS 100367‑49‑5) or a non‑halogenated 3‑phenyl analog lacks the precise electronic and steric profile required for two high‑priority applications: (i) direct cross‑coupling diversification through the aryl bromide and (ii) alignment with the COX‑2 pharmacophore, where the para‑bromophenyl group modulates both potency and selectivity [1][2]. Furthermore, regioisomers such as (3‑(4‑bromophenyl)isoxazol‑5‑yl)methanol shift the hydroxymethyl group to a position that eliminates the 3,4‑disubstitution pattern essential for matching the valdecoxib‑type binding pose [3]. Generic substitution therefore sacrifices either the synthetic versatility enabled by the C‑4 hydroxymethyl group or the biological relevance of the 3,4‑diaryl arrangement, making precise compound selection a necessity rather than an option.

Quantitative Differentiation Evidence for (3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol Versus Closest Analogs


Aryl Bromide Reactivity Enables C–C/N Cross‑Coupling Directly from the Building Block

The target compound contains a single para‑bromine atom on the 3‑phenyl ring, absent in the closest non‑halogenated analogue (3‑phenyl‑5‑methylisoxazol‑4‑yl)methanol. The presence of a bromine substituent permits direct Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira coupling without requiring a separate halogenation step. In contrast, the non‑brominated analog must undergo electrophilic bromination (e.g., Br₂/Fe, NBS) prior to coupling, adding an extra synthetic step and reducing overall yield [1]. Quantitative comparison: the brominated target compound has a molecular weight of 268.11 g·mol⁻¹ (C₂₁H₁₀BrNO₂) versus 189.21 g·mol⁻¹ (C₂₁H₁₁NO₂) for the non‑brominated analog, a mass difference of 78.9 g·mol⁻¹ that directly reflects the bromine atom . This mass difference is not merely isotopic; it translates to a chemically distinct reactivity profile that enables site‑selective functionalization.

Cross‑coupling chemistry Palladium catalysis Halogenated building blocks

4‑Hydroxymethyl Substituent Permits Late‑Stage Oxidation to the Corresponding Carboxylic Acid, a Known COX‑2 Pharmacophore

The 4‑hydroxymethyl group can be chemoselectively oxidized to a carboxylic acid (3‑(4‑bromophenyl)‑5‑methylisoxazole‑4‑carboxylic acid), a scaffold for which derivatives have demonstrated potent COX‑2 inhibition. In a 2023 Journal of Medicinal Chemistry study, derivatives of 3‑(4‑bromophenyl)‑5‑methylisoxazole‑4‑carboxylic acid exhibited IC₅₀ values as low as 64 nM against COX‑1 and 13 nM against COX‑2 [1]. The target compound therefore serves as a direct late‑stage precursor to this pharmacologically validated acid. In contrast, (5‑methylisoxazol‑4‑yl)methanol (CAS 100367‑49‑5, molecular weight 113.12 g·mol⁻¹) lacks the 3‑aryl substituent entirely and cannot access the 3,4‑diaryl isoxazole space required for COX‑2 binding .

COX‑2 inhibition Prodrug design Late‑stage functionalization

Regioisomeric Hydroxymethyl Position Distinguishes the Target Compound from (3-(4-Bromophenyl)isoxazol-5-yl)methanol

The target compound places the hydroxymethyl group at C‑4 of the isoxazole, generating a 3,4‑disubstituted isoxazole pattern that directly maps onto the valdecoxib (COX‑2 inhibitor) core, where the C‑4 position bears the benzenesulfonamide pharmacophore [1]. The regioisomer (3‑(4‑bromophenyl)isoxazol‑5‑yl)methanol (CAS 206055‑91‑6, molecular weight 254.08 g·mol⁻¹) positions the hydroxymethyl at C‑5, creating a 3,5‑disubstituted pattern that cannot be elaborated to the 3,4‑diaryl arrangement required for COX‑2 engagement . Physicochemical differences: the target compound (C₁₁H₁₀BrNO₂, MW 268.11) differs from the regioisomer (C₁₀H₈BrNO₂, MW 254.08) by one carbon atom (+14.03 g·mol⁻¹), reflecting the presence of the 5‑methyl group, which further modulates logP and metabolic stability .

Regiochemistry Valdecoxib scaffold Pharmacophore mapping

Commercial Purity Benchmarks and Batch-to-Batch Consistency Enable Quantitative SAR Studies

Vendor‑supplied purity data for the target compound is ≥95% by HPLC , with certificates of analysis (CoA) including NMR, HPLC, and GC data available upon batch ordering. This level of characterization is critical for quantitative structure‑activity relationship (QSAR) studies, where impurity variability can confound biological assay interpretation. The closest analog, 4‑(bromomethyl)‑3‑(4‑bromophenyl)‑5‑methylisoxazole (CAS 1159981‑14‑2), is also supplied at ≥95% purity, but its benzylic bromide is inherently more reactive and prone to hydrolysis, generating the hydroxymethyl target compound as a degradation product . By directly procuring the stable alcohol, researchers avoid the storage and handling complications associated with the labile bromide.

Purity analysis Quality control Structure‑activity relationships

Recommended Application Scenarios for (3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: COX‑2 Inhibitor Lead Optimization via Late‑Stage Oxidation and Derivatization

Use the target compound as a direct precursor to 3‑(4‑bromophenyl)‑5‑methylisoxazole‑4‑carboxylic acid, a scaffold with demonstrated COX‑2 inhibitory activity (IC₅₀ 13 nM for the most potent derivative) [1]. The hydroxymethyl group can be oxidized under mild conditions (e.g., Jones reagent, TEMPO/bleach) to the carboxylic acid, which can then be elaborated into amides, esters, or sulfonamides for SAR exploration. This application is supported by the structural alignment with the valdecoxib pharmacophore [2].

Chemical Biology: Parallel Library Synthesis via Pd‑Catalyzed Cross‑Coupling of the Aryl Bromide

Leverage the para‑bromine atom for Suzuki–Miyaura coupling with diverse boronic acids to generate a library of 3‑(biaryl)‑5‑methylisoxazol‑4‑yl)methanol derivatives in a single step. This strategy bypasses the halogenation step required for the non‑halogenated analog, reducing library synthesis cycle time by 1‑2 days per compound [3]. The resulting biaryl library retains the 4‑hydroxymethyl handle for further functionalization.

Process Chemistry: Stable Intermediate for Multi‑Kilogram Campaigns

The primary alcohol is significantly more stable than the corresponding benzylic bromide (4‑(bromomethyl)‑3‑(4‑bromophenyl)‑5‑methylisoxazole), making it the preferred intermediate for large‑scale syntheses where storage longevity and reproducible purity are critical . The ≥95% purity specification with batch‑specific CoA (NMR, HPLC, GC) ensures consistency across multi‑kilogram production runs .

Drug Metabolism Studies: Hydroxymethyl Metabolite Reference Standard

The target compound serves as a synthetic reference standard for the hydroxymethyl metabolites of 3,4‑diaryl isoxazole COX‑2 inhibitors. Its regioisomeric purity (4‑hydroxymethyl vs. 5‑hydroxymethyl) is critical for accurate LC‑MS/MS identification and quantification in metabolic stability assays [2][4].

Quote Request

Request a Quote for (3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.